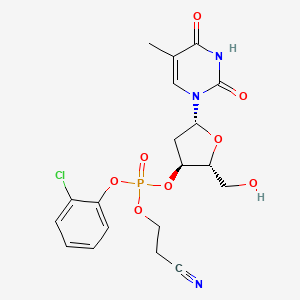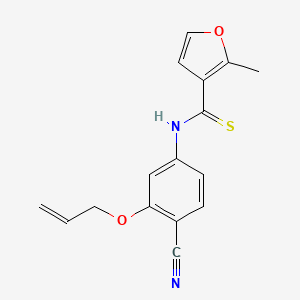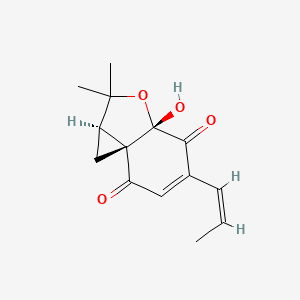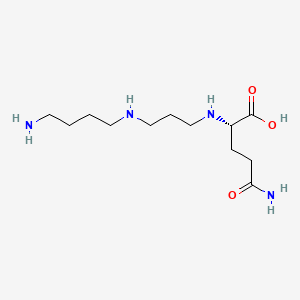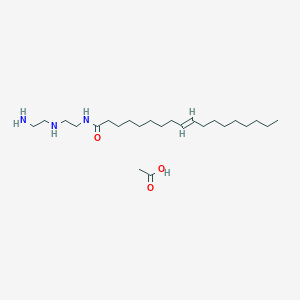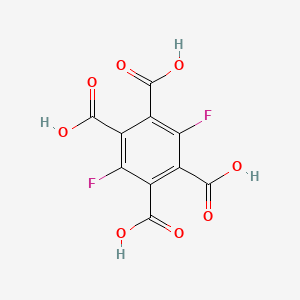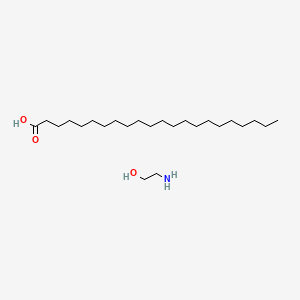
4-Heptene-2,3,6-trione, 5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hepteno-2,3,6-triona, 5-metil- es un compuesto orgánico con la fórmula molecular C8H10O3. Este compuesto se caracteriza por la presencia de tres grupos carbonilo (C=O) y un doble enlace dentro de su cadena de hepteno. El grupo metil unido al quinto carbono agrega a su singularidad estructural .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Hepteno-2,3,6-triona, 5-metil- se puede lograr a través de varias reacciones orgánicas. Un método común implica la condensación aldólica de aldehídos y cetonas apropiados en condiciones básicas. La reacción generalmente requiere una base fuerte como el hidróxido de sodio (NaOH) y se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar procesos catalíticos más eficientes para garantizar mayores rendimientos y pureza. Catalizadores como los complejos de metales de transición se pueden emplear para optimizar las condiciones de reacción y reducir la formación de subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
4-Hepteno-2,3,6-triona, 5-metil- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo en alcoholes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Nucleófilos como aminas o tioles se pueden usar en condiciones suaves para lograr reacciones de sustitución.
Principales productos formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-Hepteno-2,3,6-triona, 5-metil- tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-Hepteno-2,3,6-triona, 5-metil- involucra su interacción con varios objetivos moleculares. Los grupos carbonilo del compuesto pueden formar enlaces de hidrógeno e interactuar con enzimas o receptores, modulando su actividad. El doble enlace y el grupo metil contribuyen a su reactividad y especificidad en la unión a moléculas diana .
Comparación Con Compuestos Similares
Compuestos similares
4-Hepteno-2,3,6-triona: Carece del grupo metil en el quinto carbono.
5-Metil-4-hepteno-2,3-diona: Contiene solo dos grupos carbonilo.
4-Hepteno-2,3,6-triona, 6-metil-: Grupo metil unido al sexto carbono en lugar del quinto.
Unicidad
4-Hepteno-2,3,6-triona, 5-metil- es único debido a la posición específica de sus grupos funcionales, lo que le confiere propiedades químicas y físicas distintas. La presencia de tres grupos carbonilo y un doble enlace dentro de la cadena de hepteno, junto con el grupo metil en el quinto carbono, lo convierte en un compuesto versátil para diversas aplicaciones .
Propiedades
Número CAS |
72939-50-5 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
(E)-5-methylhept-4-ene-2,3,6-trione |
InChI |
InChI=1S/C8H10O3/c1-5(6(2)9)4-8(11)7(3)10/h4H,1-3H3/b5-4+ |
Clave InChI |
QLIQXKXISJNMRN-SNAWJCMRSA-N |
SMILES isomérico |
C/C(=C\C(=O)C(=O)C)/C(=O)C |
SMILES canónico |
CC(=CC(=O)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


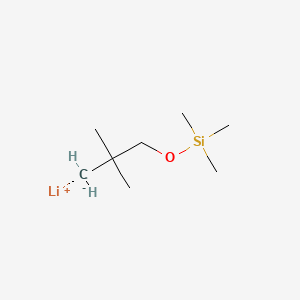
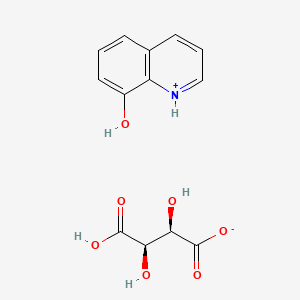

![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)
